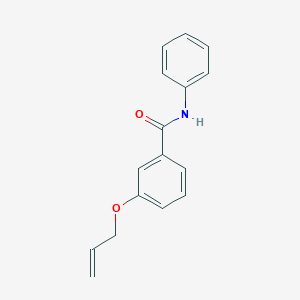
N-phenyl-3-prop-2-enoxybenzamide
Overview
Description
N-phenyl-3-prop-2-enoxybenzamide is an organic compound that belongs to the class of benzamides. This compound features a phenyl group attached to a benzamide structure through a prop-2-enoxy linkage. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-prop-2-enoxybenzamide typically involves the reaction of phenol with propargyl bromide to form a propargyl ether intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with aniline derivatives in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-prop-2-enoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X), Lewis acids (AlCl3) as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
N-phenyl-3-prop-2-enoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-phenyl-3-prop-2-enoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Lacks the prop-2-enoxy linkage, resulting in different chemical and biological properties.
3-prop-2-enoxybenzamide: Lacks the phenyl group, leading to variations in reactivity and applications.
N-phenyl-3-prop-2-ynoxybenzamide: Contains a triple bond instead of a double bond in the prop-2-enoxy linkage, affecting its chemical behavior
Uniqueness
N-phenyl-3-prop-2-enoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl group and the prop-2-enoxy linkage allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-phenyl-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2-10,12H,1,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJGVSELHOEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4403379.png)
![4-[(ethylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4403380.png)
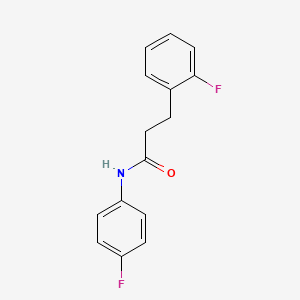
![N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B4403407.png)
![2-[(2-aminophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4403411.png)
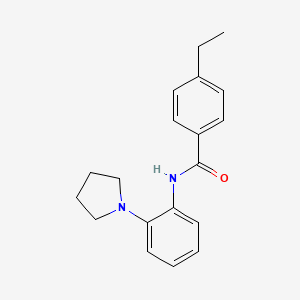
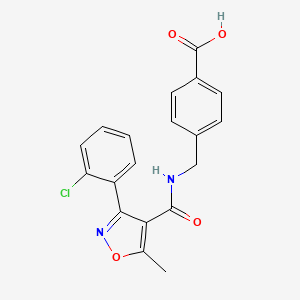
![N~1~-[3-(Acetylamino)phenyl]-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B4403433.png)
![Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B4403441.png)
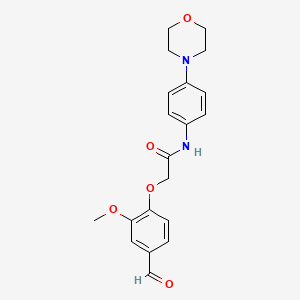
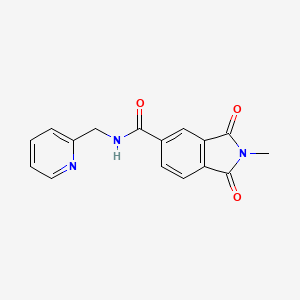
![2-methoxy-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B4403459.png)
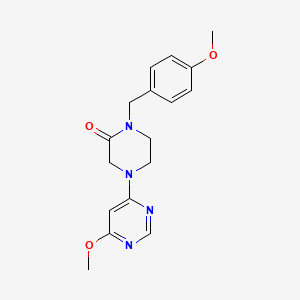
![1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4403475.png)
